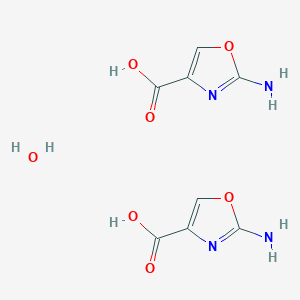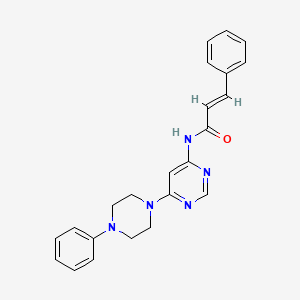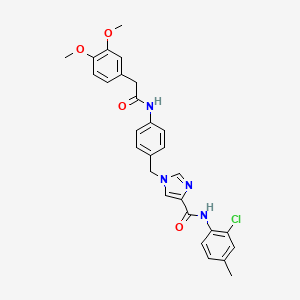![molecular formula C11H12ClF4NO B2389362 3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride CAS No. 1803593-44-3](/img/structure/B2389362.png)
3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H11F4NO.ClH and a molecular weight of 285.67 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring substituted with a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a reaction with a trifluoromethylating reagent, such as trifluoromethyl iodide, in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or trifluoromethoxy groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine or trifluoromethoxy groups.
科学研究应用
3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
作用机制
The mechanism of action of 3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group and fluorine atom contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by inhibiting or activating their function, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-Fluoro-3-[3-(difluoromethoxy)phenyl]pyrrolidine hydrochloride: Similar structure but with a difluoromethoxy group instead of a trifluoromethoxy group.
3-Fluoro-3-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The presence of both a trifluoromethoxy group and a fluorine atom on the pyrrolidine ring makes 3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride unique
属性
IUPAC Name |
3-fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO.ClH/c12-10(4-5-16-7-10)8-2-1-3-9(6-8)17-11(13,14)15;/h1-3,6,16H,4-5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPABLFIXZLQOJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC(=CC=C2)OC(F)(F)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-[4-(trifluoromethyl)phenyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2389281.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2389283.png)
![2-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2389284.png)
![methyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2389285.png)
![(9S)-9-hydroxy-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2389287.png)

![1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2389291.png)

![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2389293.png)
![5-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]furan-2-carboxamide](/img/structure/B2389296.png)


![1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2389301.png)
